p-Tolunitrile vs. Ortho/Meta Isomers: Gas-Phase Enthalpy of Formation and Thermodynamic Stability
Experimental combustion calorimetry and transpiration method data demonstrate that p-tolunitrile exhibits the lowest gas-phase enthalpy of formation among the three positional isomers, indicating greater thermodynamic stability at 298.15 K [1]. This lower enthalpy of formation translates to reduced exothermicity in certain reaction pathways, which has direct implications for process safety and heat management in large-scale syntheses [1].
| Evidence Dimension | Gas-phase enthalpy of formation at 298.15 K |
|---|---|
| Target Compound Data | ΔfH°(gas) = 159.2 ± 1.5 kJ·mol⁻¹ (4-methylbenzonitrile) |
| Comparator Or Baseline | 2-methylbenzonitrile: 164.7 ± 1.6 kJ·mol⁻¹; 3-methylbenzonitrile: 162.9 ± 1.4 kJ·mol⁻¹ |
| Quantified Difference | Δ = 5.5 kJ·mol⁻¹ lower than ortho isomer; Δ = 3.7 kJ·mol⁻¹ lower than meta isomer |
| Conditions | Combustion calorimetry and transpiration method; T = 298.15 K; experimental data validated by W1-F12 and G4 ab initio calculations |
Why This Matters
The 5.5 kJ·mol⁻¹ difference in enthalpy of formation between p-tolunitrile and its ortho isomer can influence exothermicity and thermal safety margins during high-temperature reactions, making p-tolunitrile the thermodynamically more predictable choice for scaled processes.
- [1] Zaitseva, K.V., Emel'yanenko, V.N., Agapito, F., Pimerzin, A.A., Varfolomeev, M.A., Verevkin, S.P. (2015). Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study. The Journal of Chemical Thermodynamics, 91, 186-193. DOI: 10.1016/j.jct.2015.07.031 View Source
